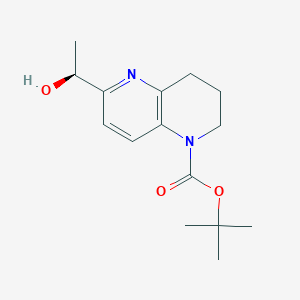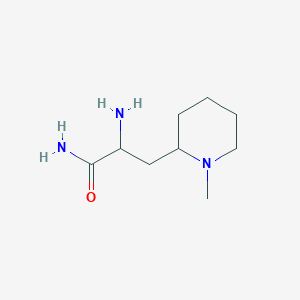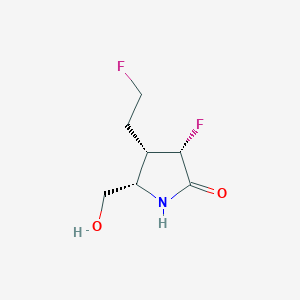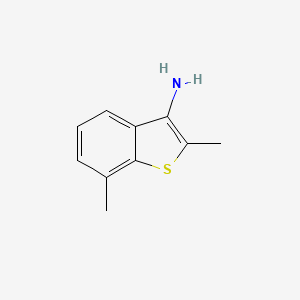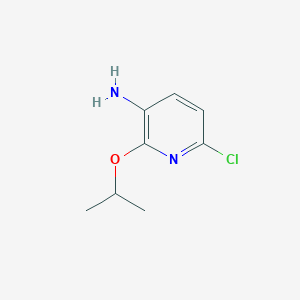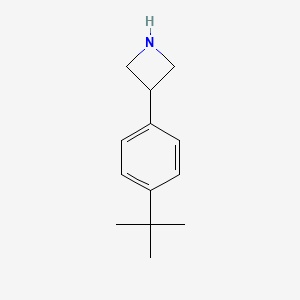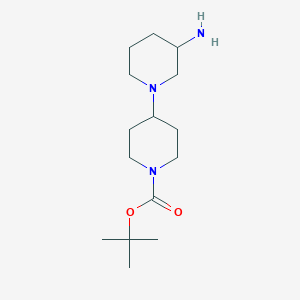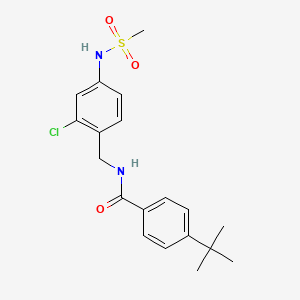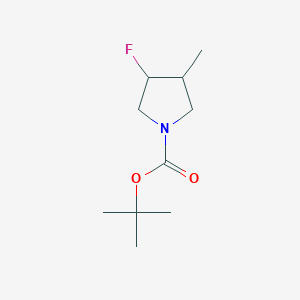
(3S,4S)-tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H18FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a fluorine atom, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-fluoro-4-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
3-fluoro-4-methylpyrrolidine+tert-butyl chloroformate→tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate
Industrial Production Methods: Industrial production of tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
化学反应分析
Types of Reactions:
Substitution Reactions: The fluorine atom in tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield substituted pyrrolidines.
- Oxidation reactions yield oxidized derivatives such as alcohols or ketones.
- Reduction reactions yield alcohols.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals for research and development .
作用机制
The mechanism of action of tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. The tert-butyl ester group can increase the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate
- tert-Butyl (3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Comparison:
- Structural Differences: While similar in having a tert-butyl ester group and a fluorine atom, these compounds differ in the position of the substituents and the presence of additional functional groups.
- Reactivity: The presence of different functional groups can significantly alter the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity .
属性
分子式 |
C10H18FNO2 |
|---|---|
分子量 |
203.25 g/mol |
IUPAC 名称 |
tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
MXJROZHGXBUKBW-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1F)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



